5-(Piperidin-4-yl)pentanenitrile
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Overview
Description
5-(Piperidin-4-yl)pentanenitrile is an organic compound that features a piperidine ring attached to a pentanenitrile chain Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)pentanenitrile typically involves the reaction of 4-piperidone with a suitable nitrile source under reductive conditions. One common method is the reductive amination of 4-piperidone with pentanenitrile using a reducing agent such as sodium cyanoborohydride (NaBH3CN) in the presence of a catalyst like titanium isopropoxide (Ti(OiPr)4) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and purification techniques, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
5-(Piperidin-4-yl)pentanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)pentanenitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The piperidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites or receptors and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper with a piperidine ring and a methylenedioxyphenyl group.
N-(Piperidin-4-yl)benzamide: A compound with a piperidine ring attached to a benzamide group, used in cancer research.
Uniqueness
Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H18N2 |
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Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-piperidin-4-ylpentanenitrile |
InChI |
InChI=1S/C10H18N2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h10,12H,1-6,8-9H2 |
InChI Key |
LWWUGGKVHHERMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCCCC#N |
Origin of Product |
United States |
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